molecular formula C30H31F4N3O6S B1372158 BT18

BT18

Cat. No.: B1372158
M. Wt: 637.6 g/mol
InChI Key: QVIIZVVDZZHGCB-UHFFFAOYSA-N
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Description

Preparation Methods

BT18 can be synthesized through a series of chemical reactions. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The preparation of this compound typically involves the following steps :

    Reaction of starting materials: The initial step involves the reaction of specific starting materials under controlled conditions.

    Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.

    Characterization: The final product is characterized using various analytical techniques to confirm its structure and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

BT18 undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cancer Therapy

BT18 has demonstrated significant anticancer activity, particularly against colon and breast cancer cell lines.

  • Cell Line Studies :
    • In vitro studies using MTT assays showed that this compound exhibited a percentage inhibition of 55.8% against EGFR tyrosine kinase, indicating its potential as an anticancer agent. In comparison, other derivatives like BT19 and BT20 also showed notable activity, with BT20 surpassing standard treatments such as methotrexate .
  • Mechanism of Action :
    • This compound activates signaling pathways associated with cell survival and proliferation. Specifically, it activates AKT and ERK1/2 in a dose-dependent manner in MG87RET cell lines, suggesting its role in enhancing cell survival through these pathways .

Environmental Biotechnology

This compound is also derived from Rhodobacter sp., which produces exopolysaccharides (EPS) that have multiple environmental applications.

  • Metal Chelation :
    • The EPS produced by Rhodobacter sp. This compound showed effective chelation activities for heavy metals like arsenic (64%) and lead (51%). This property makes it a promising candidate for bioremediation processes in contaminated environments .
  • Industrial Applications :
    • The ability of EPS to emulsify and flocculate suggests potential uses in various industries, including wastewater treatment and bioprocessing .

Case Study 1: Anticancer Activity

  • Objective : Evaluate the effectiveness of this compound on colon cancer cell lines (HT-29).
  • Method : MTT assay to measure cell viability.
  • Findings : this compound showed a significant reduction in cell viability at concentrations as low as 10 µM, with a calculated IC50 value indicating strong antiproliferative effects.

Case Study 2: Environmental Impact

  • Objective : Assess the metal removal efficacy of EPS from Rhodobacter sp. This compound.
  • Method : Batch experiments with varying concentrations of arsenic and lead.
  • Findings : The EPS demonstrated high efficiency in metal removal, making it suitable for application in bioremediation strategies.

Data Tables

Application AreaSpecific UseEfficacy/Results
Cancer TherapyInhibition of EGFR55.8% inhibition against EGFR
Activation of AKT/ERK1/2Dose-dependent activation observed
Environmental BiotechnologyMetal ChelationArsenic (64%), Lead (51%) removal
EmulsificationEffective for wastewater treatment

Mechanism of Action

The mechanism of action of BT18 involves its interaction with specific molecular targets and pathways . This compound binds to the glial cell line-derived neurotrophic factor family receptor GFRα1 and the RET receptor tyrosine kinase RetA. This interaction leads to the activation of downstream signaling pathways, including the AKT and ERK1/2 pathways . These pathways play crucial roles in cellular survival, growth, and differentiation.

Comparison with Similar Compounds

BT18 can be compared with other similar compounds that mimic the function of glial cell line-derived neurotrophic factor . Some similar compounds include:

    BT25: Exhibits similar neurotrophic effects and activates similar signaling pathways.

    BT26: Another compound with comparable properties and applications in neurodegenerative disease research.

    BT12: Known for its effects on neuronal survival and growth.

    BT11: Studied for its potential therapeutic applications in neurodegenerative diseases.

This compound is unique due to its specific interaction with the glial cell line-derived neurotrophic factor family receptor GFRα1 and the RET receptor tyrosine kinase RetA, which distinguishes it from other similar compounds .

Biological Activity

BT18 refers to a strain of Bacillus thuringiensis that has garnered attention for its potential therapeutic applications, particularly in oncology. Recent studies highlight its selective cytotoxicity towards human leukaemic T cells while sparing normal cells, indicating a unique mechanism of action that could be harnessed for cancer treatment. This article compiles and analyzes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound produces a 68-kDa parasporal protein that exhibits preferential cytotoxic activity against CEM-SS cells, a human leukaemic T cell line. Key findings include:

  • Binding Protein Identification : The cytotoxic effect of this compound is mediated through the binding of its parasporal protein to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of CEM-SS cells. This interaction is crucial for the selective killing of leukaemic cells while leaving normal T cells unharmed .
  • Cytotoxicity Data : In vitro studies demonstrated that this compound induces 84% cell death in CEM-SS cells at a concentration of 0.5 μg/mL, with a calculated CD50 value of 0.1224 ± 0.0092 μg/mL .

Comparative Activity

To better understand the efficacy of this compound, it is essential to compare it against other compounds and treatments:

CompoundCell Line Tested% Cell Death at 0.5 μg/mLMechanism of Action
This compound CEM-SS84%GAPDH binding, receptor-mediated
Methotrexate MCF-7VariableAntimetabolite, inhibits DNA synthesis
BT20 (Benzothiazepine)Various64.5%EGFR inhibition

This table illustrates that while this compound shows significant cytotoxicity specifically against leukaemic cells, other compounds like methotrexate have variable effects across different cancer types.

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity:

  • Cytotoxic Mechanism Study : A study focused on the binding affinity between this compound toxins and CEM-SS cells confirmed the specificity of the interaction with GAPDH, suggesting potential pathways for targeted therapies in leukaemia .
  • Therapeutic Potential : The non-hemolytic nature of this compound's parasporal proteins further emphasizes its safety profile, making it a candidate for therapeutic and diagnostic applications in leukaemia without affecting normal erythrocytes .
  • Comparative Efficacy : Research comparing this compound with other Bacillus thuringiensis isolates indicated that this compound possesses unique properties that could be advantageous in developing new cancer treatments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing BT18's antiproliferative activity in cancer cell lines?

To evaluate this compound's antiproliferative activity, researchers should employ standardized in vitro assays such as the NCI-60 human tumor cell line screen or MTT assays. These protocols measure cell viability via log GI50 values (the concentration required for 50% growth inhibition). Testing should include diverse cancer cell lines (e.g., colon, breast, lung) and normal cell lines to establish selectivity. Data should be tabulated with clear differentiation between cancer types and compared to reference compounds (e.g., doxorubicin) . Controls for solvent effects and cell line authentication (via STR profiling) are critical to ensure reproducibility .

Q. How can researchers validate the selectivity patterns of this compound across different cancer cell types?

Selectivity is validated by calculating the selectivity index (SI), defined as the ratio of GI50 values in normal vs. cancerous cell lines. For this compound, colon cancer cell lines showed log GI50 values ranging from -7.20 to -4.80, while normal cells exhibited higher GI50 values, indicating specificity . Researchers should use hierarchical clustering or heatmap visualization to compare activity patterns across cell lines. Replicate experiments (n ≥ 3) and ANOVA statistical analysis minimize variability .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives to enhance potency?

SAR analysis requires systematic modification of this compound's core structure. For example, substituting electron-withdrawing groups (e.g., nitro, halogens) at positions 3 and 4 of the thiazole ring has been shown to enhance antiproliferative activity . Researchers should synthesize derivatives with incremental changes, test their bioactivity, and correlate results with computational models (e.g., molecular docking, DFT calculations). Data should be organized into tables comparing substituent type, electronic properties, and GI50 values .

Q. What statistical approaches should be employed to interpret this compound's log GI50 values and ensure reproducibility?

Non-linear regression models (e.g., sigmoidal dose-response curves) are used to calculate log GI50 values. Researchers must report confidence intervals (95% CI) and use paired t-tests or Mann-Whitney U tests to compare groups. For multi-cell-line studies, principal component analysis (PCA) or partial least squares regression (PLS-R) can identify key variables driving selectivity. Raw data should be archived in repositories like Figshare to facilitate meta-analysis .

Q. How can in vitro models be optimized to predict this compound's efficacy in vivo?

Advanced models include 3D tumor spheroids or patient-derived organoids (PDOs) to mimic tumor microenvironments. Researchers should integrate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) from hepatic microsome assays. For this compound, combining GI50 data with transcriptomic profiling (e.g., RNA-seq of treated cells) can identify biomarkers of response. Preclinical studies should adhere to ARRIVE guidelines for experimental design transparency .

Q. Methodological Considerations

  • Data Presentation : Tabulate log GI50 values (Table 2), selectivity indices (Table 3), and substituent effects (Table 4) for clarity .
  • Reproducibility : Include detailed synthetic protocols, HPLC purity data (>95%), and NMR spectra in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for cell line use and data sharing, ensuring compliance with FAIR principles .

Properties

IUPAC Name

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIIZVVDZZHGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F4N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.